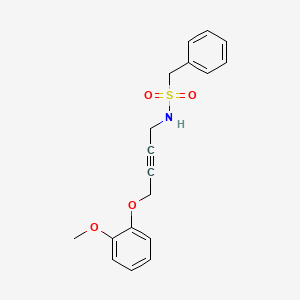

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide

Description

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a phenylmethanesulfonamide core linked to a but-2-yn-1-yl chain substituted at the 4-position with a 2-methoxyphenoxy group. The compound’s structure combines a sulfonamide moiety—a common pharmacophore in medicinal chemistry—with an alkyne spacer and an aromatic ether substituent. The 2-methoxyphenoxy group may enhance lipophilicity and influence binding interactions, while the alkyne spacer could confer rigidity or enable click chemistry modifications .

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-22-17-11-5-6-12-18(17)23-14-8-7-13-19-24(20,21)15-16-9-3-2-4-10-16/h2-6,9-12,19H,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRZFZDYVSOLMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the but-2-yn-1-yl intermediate, which can be synthesized through a series of reactions involving alkylation and coupling reactions. The methoxyphenoxy group is then introduced through an etherification reaction. Finally, the phenylmethanesulfonamide moiety is attached using sulfonylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes. Substitution reactions typically result in the replacement of the sulfonamide group with the nucleophile.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound shares its sulfonamide backbone with other derivatives but differs in substituent composition and spatial arrangement. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations:

- Target Compound vs. Derivative : The latter incorporates a bromopyrimidine-morpholine system and a trimethylbenzenesulfonamide group, which significantly increases molecular weight (535.43 vs. 345.41 g/mol) and likely alters solubility and target selectivity. The bromine atom may enhance electrophilic reactivity, while the morpholine ring could improve aqueous solubility .

- Target Compound vs. The synthetic yield of 1b (62%) suggests feasible scalability for analogous compounds .

Physicochemical and Pharmacological Implications

- Lipophilicity: The target compound’s methoxyphenoxy group increases logP compared to 1b’s allyloxy group, suggesting improved membrane permeability but reduced solubility.

- Bioactivity: Sulfonamides are known protease or kinase inhibitors. The target’s methoxy group may engage in hydrogen bonding with target proteins, whereas 1b’s cyclopropylideneethyl group could induce steric hindrance .

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

This compound features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the methoxyphenoxy and butynyl moieties contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with sulfonamide groups often exhibit inhibitory effects on various enzymes and receptors.

Inhibition of Enzymes

Sulfonamides are known to inhibit the enzyme carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues. This inhibition can lead to various therapeutic effects, including diuretic and anti-inflammatory actions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl and methoxy groups significantly influence the compound's potency and selectivity against target enzymes. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increases lipophilicity and bioavailability |

| Variation in phenyl substituents | Alters binding affinity to target sites |

Anticancer Activity

A study conducted on related compounds demonstrated that modifications akin to those present in this compound led to significant anticancer activity. For instance, derivatives showed an EC50 value as low as 270 nM in inhibiting cell proliferation in colorectal cancer models, indicating a promising therapeutic potential against cancer cells .

Neuroprotective Effects

Another area of research has focused on neuroprotective effects. Compounds similar to this sulfonamide have been investigated for their ability to modulate neurotransmitter systems, potentially offering benefits in treating cognitive deficits associated with neurodegenerative diseases .

Toxicological Profile

While the therapeutic potential is significant, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest that while it exhibits low acute toxicity, chronic exposure may lead to adverse effects, necessitating further investigation into its safety profile.

Q & A

Q. What are the recommended analytical methods for confirming the structural integrity of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques.

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify key functional groups (e.g., methoxy, sulfonamide, alkyne). For example, the methoxy group typically resonates at ~3.8 ppm in NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular formula. Derivatives of sulfonamides often show fragmentation patterns consistent with sulfonyl and aryl groups .

- X-ray Crystallography : Programs like SHELXL or SHELXTL are critical for resolving crystal structures and validating bond angles/distances. For instance, SHELX is widely used for small-molecule refinement, ensuring precise stereochemical assignments .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Stepwise Functionalization : Start with the alkyne intermediate (4-(2-methoxyphenoxy)but-2-yn-1-amine) before sulfonylation. Use acetic anhydride as a catalyst for sulfonamide formation, as demonstrated in analogous syntheses (e.g., 10% yield improvement with optimized stoichiometry) .

- Purification : Employ column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Monitor purity via thin-layer chromatography (TLC) at each step .

Q. What biological targets or pathways are plausible for this compound based on structural analogs?

- Methodological Answer :

- Metabotropic Glutamate (mGlu) Receptors : The sulfonamide group and aryl-alkyne backbone resemble LY487379, a known mGlu2 receptor modulator. Target validation could involve radioligand binding assays .

- Anticancer Activity : Structural analogs of sulfonamides (e.g., 4-methoxy-N-indazolyl derivatives) exhibit antiproliferative effects via tubulin inhibition. Test in vitro using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature). For example, discrepancies in IC values for sulfonamide inhibitors may arise from assay variability (e.g., fluorescence vs. radiometric methods) .

- Structural Modifications : Introduce targeted substitutions (e.g., halogenation at the phenyl ring) to isolate structure-activity relationships (SAR). Compare results with analogs like N-(4-chlorophenyl)-2-methoxybenzamide .

Q. What computational strategies are effective for predicting the binding mode of this compound to potential targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with mGlu receptors. Prioritize residues involved in sulfonamide binding (e.g., Lys, Asp in mGlu2) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze hydrogen bonding and hydrophobic interactions .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer :

- SHELX Refinement : Collect high-resolution X-ray data (≤ 0.8 Å) and refine using SHELXL. For example, SHELX’s robust handling of twinned data can clarify disorder in the alkyne or methoxy groups .

- Electron Density Maps : Analyze residual density peaks to confirm the absence of co-crystallized solvents or counterions, which may distort bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.